![molecular formula C14H11NO3 B8163951 4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163951.png)
4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl group and a nitro group attached to the biphenyl structure, along with a carbaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure .
化学反应分析
Types of Reactions: 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 4’-Methyl-4-amino-[1,1’-biphenyl]-2-carbaldehyde.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
相似化合物的比较
4-Methyl-4’-nitro-1,1’-biphenyl: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4-Methoxy-4’-nitro-1,1’-biphenyl: Contains a methoxy group instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness: 4’-Methyl-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both the nitro and carbaldehyde groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
2-(4-methylphenyl)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14-7-6-13(15(17)18)8-12(14)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCSYLUCWDPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
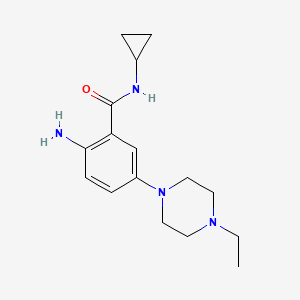
![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)
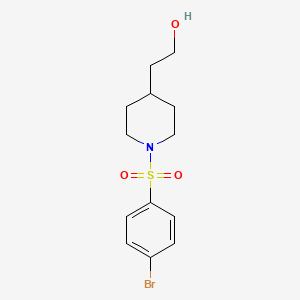
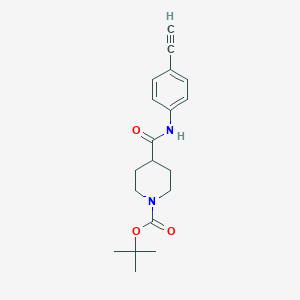
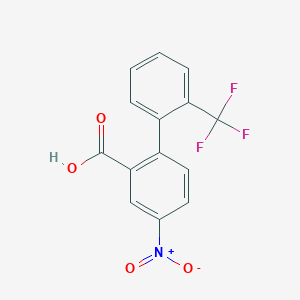
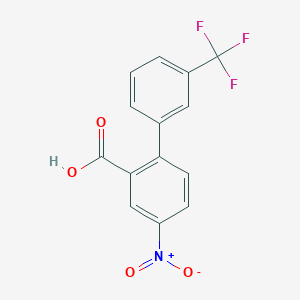
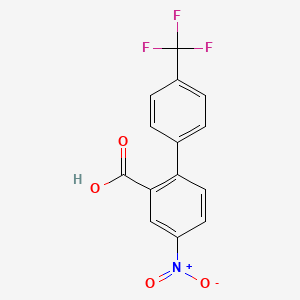
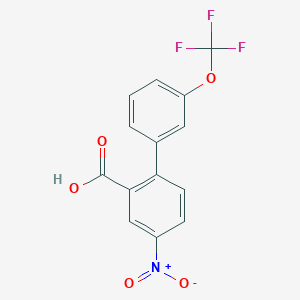
![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
![4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163958.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163969.png)
